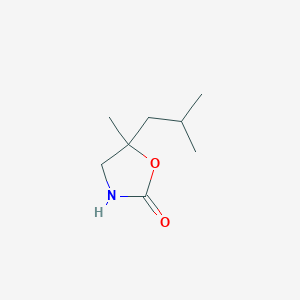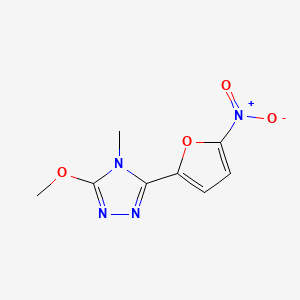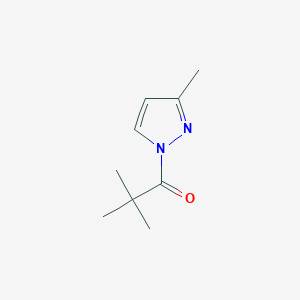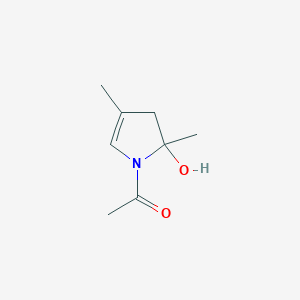
(S)-1-(3,4,5-Triethyl-1H-pyrazol-1-yl)propan-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-1-(3,4,5-Triethyl-1H-pyrazol-1-yl)propan-2-amine is a chiral amine compound featuring a pyrazole ring substituted with ethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available pyrazole derivatives.
Alkylation: The pyrazole ring is alkylated using ethyl halides under basic conditions to introduce the ethyl groups at the 3, 4, and 5 positions.
Chiral Amine Introduction: The chiral center is introduced through a nucleophilic substitution reaction involving a suitable chiral amine precursor and a halogenated propan-2-amine derivative.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the synthesis of (S)-1-(3,4,5-Triethyl-1H-pyrazol-1-yl)propan-2-amine would involve large-scale reactors and continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions would be employed to maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or imines.
Reduction: Reduction reactions can target the pyrazole ring or the amine group, leading to various reduced derivatives.
Substitution: The ethyl groups on the pyrazole ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents and strong bases or acids are often employed for substitution reactions.
Major Products
Oxidation: Formation of imines or oxides.
Reduction: Formation of reduced pyrazole derivatives or amines.
Substitution: Formation of various substituted pyrazole derivatives.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the selectivity and efficiency of various transformations.
Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Receptor Binding: It can be studied for its binding affinity to various biological receptors.
Medicine
Drug Development:
Therapeutic Agents: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry
Material Science: Used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism by which (S)-1-(3,4,5-Triethyl-1H-pyrazol-1-yl)propan-2-amine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The ethyl groups and the chiral amine moiety play crucial roles in its binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating specific enzymes or receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-1-(3,4,5-Trimethyl-1H-pyrazol-1-yl)propan-2-amine: Similar structure but with methyl groups instead of ethyl groups.
(S)-1-(3,4,5-Trifluoro-1H-pyrazol-1-yl)propan-2-amine: Fluorinated analog with different electronic properties.
(S)-1-(3,4,5-Trichloro-1H-pyrazol-1-yl)propan-2-amine: Chlorinated analog with distinct reactivity.
Uniqueness
This detailed overview provides a comprehensive understanding of (S)-1-(3,4,5-Triethyl-1H-pyrazol-1-yl)propan-2-amine, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C12H23N3 |
|---|---|
Poids moléculaire |
209.33 g/mol |
Nom IUPAC |
(2S)-1-(3,4,5-triethylpyrazol-1-yl)propan-2-amine |
InChI |
InChI=1S/C12H23N3/c1-5-10-11(6-2)14-15(8-9(4)13)12(10)7-3/h9H,5-8,13H2,1-4H3/t9-/m0/s1 |
Clé InChI |
JNUVARBVCKLDBZ-VIFPVBQESA-N |
SMILES isomérique |
CCC1=C(N(N=C1CC)C[C@H](C)N)CC |
SMILES canonique |
CCC1=C(N(N=C1CC)CC(C)N)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Quinolinamine, N-[4-[4-[bis(2-chloroethyl)amino]phenoxy]phenyl]-](/img/structure/B12877608.png)
![2-(Carboxy(hydroxy)methyl)-4-chlorobenzo[d]oxazole](/img/structure/B12877618.png)
![2-(Chloromethyl)benzo[d]oxazole-7-methanol](/img/structure/B12877621.png)


![2'-(Dicyclohexylphosphino)-[1,1'-binaphthalen]-2-ol](/img/structure/B12877633.png)



![4-[(7-Methoxy-1-benzofuran-2-carbonyl)amino]butanoic acid](/img/structure/B12877652.png)




